molecular formula C14H23N3O5 B2967861 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034497-14-6

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No. B2967861
CAS RN: 2034497-14-6
M. Wt: 313.354
InChI Key: FUDZXEBBRCUZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C14H23N3O5 and its molecular weight is 313.354. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has identified that compounds structurally related to 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea exhibit antimicrobial properties. For example, N-substituted ureas have shown moderate antimicrobial activity in assays, suggesting potential applications in combating infections caused by bacteria and fungi (Reddy, Reddy, & Venugopal, 2003).

Acetylcholinesterase Inhibitors

Certain flexible urea derivatives, including those with structural similarities to the compound , have been synthesized and assessed for their antiacetylcholinesterase activity. This activity is crucial in the context of Alzheimer's disease and other neurodegenerative disorders, where acetylcholinesterase inhibitors can play a therapeutic role (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Synthesis of Novel Compounds

Research has focused on the synthesis of novel compounds using urea derivatives. These synthesized compounds have potential applications in various fields, including materials science and pharmaceuticals. The synthesis processes often involve regioselective condensation and cyclization, highlighting the versatility of urea derivatives in chemical synthesis (Goryaeva, Burgart, & Saloutin, 2009).

Association Studies and Complex Formation

Studies on the association of urea derivatives with other compounds, such as benzoates and naphthyridines, have been conducted. These investigations are crucial for understanding the chemical interactions and potential applications of these compounds in forming more complex structures (Ośmiałowski, Mroczyńska, Kolehmainen, Kowalska, Valkonen, Pietrzak, & Rissanen, 2013).

Catalytic Reactions

Urea derivatives have been utilized in catalytic reactions to synthesize various heterocyclic compounds. These reactions are significant in organic chemistry for the development of new drugs and materials. The use of urea derivatives in catalytic processes demonstrates their utility in facilitating complex chemical transformations (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Enzyme Inhibition

Research on urea derivatives has shown their potential as enzyme inhibitors. This is significant in the development of new pharmaceuticals, particularly for diseases where enzyme activity plays a key role. The inhibition of enzymes like acetylcholinesterase and carbonic anhydrase has implications for treating conditions like Alzheimer's disease and glaucoma, respectively (Sujayev, Garibov, Taslimi, Gulcin, Gojayeva, Farzaliyev, Alwasel, & Supuran, 2016).

properties

IUPAC Name

1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O5/c18-12-3-4-13(19)17(12)6-9-21-8-5-15-14(20)16-10-11-2-1-7-22-11/h11H,1-10H2,(H2,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDZXEBBRCUZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCCOCCN2C(=O)CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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